

# Application Notes and Protocols: Riboflavin-13C4,15N2 in Food Analysis

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Compound of Interest		
Compound Name:	Riboflavin-13C4,15N2	
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These application notes provide a comprehensive overview of the use of **Riboflavin-13C4,15N2** as an internal standard for the accurate quantification of riboflavin (Vitamin B2) in various food matrices and in bioavailability studies. The isotope dilution method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highlighted as the gold standard for its high sensitivity and specificity.

### Introduction

Riboflavin is a water-soluble B vitamin essential for a wide range of metabolic processes in the body. Accurate measurement of riboflavin content in food is crucial for nutritional labeling, quality control of fortified products, and for conducting human and animal nutrition studies. The use of a stable isotope-labeled internal standard, such as **Riboflavin-13C4,15N2**, is the preferred method for quantification as it corrects for variations in sample preparation and matrix effects during LC-MS/MS analysis, ensuring high accuracy and precision.[1][2]

**Riboflavin-13C4,15N2** is an ideal internal standard as it shares identical chemical and physical properties with the native riboflavin, but is mass-shifted due to the incorporation of four 13C and two 15N atoms. This allows for its distinct detection by the mass spectrometer while coeluting with the analyte of interest.

### **Data Presentation**



The following tables summarize quantitative data from studies utilizing stable isotope-labeled riboflavin for analysis in food and bioavailability studies.

Table 1: Riboflavin Content in Selected Food Matrices Determined by LC-MS/MS with Isotope Dilution

Food Matrix	Riboflavin Content (ng/g)	Reference
Vegetable Soup	423 ± 39	[3]
Infant Formula	Varies by formulation	[4]
Multivitamin Tablets	Varies by formulation	[4]
Nutritional Yeast	Not specified	
Milk and Soy-based Infant Formulas	Varies by product	
Beer	Varies by brand	_
Fruit Juices	Varies by brand	
Honey	Varies by floral source	_
Eggs	Varies	_
Dairy Products (Milk, Yogurt, Cheese)	Varies	

Table 2: Bioavailability of Riboflavin from Different Food Sources Determined by Stable Isotope Studies



Food Source	Method	Bioavailability (%)	P-value
Spinach Meal	Urinary Monitoring	60 ± 8.0	0.549
Milk Meal	Urinary Monitoring	67 ± 5.4	0.549
Spinach Meal	Plasma Appearance	20 ± 2.8	0.670
Milk Meal	Plasma Appearance	23 ± 5.3	0.670

Data from a randomized crossover study with extrinsically labeled (13C) milk and intrinsically labeled (15N) spinach as sources of riboflavin.

### **Experimental Protocols**

The following are detailed protocols for the analysis of riboflavin in food matrices and for conducting bioavailability studies using **Riboflavin-13C4,15N2**.

Protocol 1: Quantification of Riboflavin in Food Matrices using LC-MS/MS and **Riboflavin-13C4,15N2** 

This protocol provides a general procedure for the extraction and quantification of riboflavin in a variety of food matrices.

- 1. Materials and Reagents
- Riboflavin standard
- Riboflavin-13C4,15N2 internal standard solution (concentration to be optimized based on expected analyte levels)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)



- Formic acid (LC-MS grade)
- Ammonium formate
- Water (LC-MS grade)
- Enzymes for hydrolysis (e.g., Taka-diastase, acid phosphatase) Matrix Dependent
- · Hydrochloric acid (HCI) Matrix Dependent
- Trichloroacetic acid (TCA) or Zinc Sulfate For liquid samples
- 2. Sample Preparation The choice of sample preparation method depends on the food matrix.
- For Solid Food Matrices (e.g., cereals, vegetables, meats):
  - Homogenize the food sample to a fine powder or paste.
  - Weigh a representative portion of the homogenized sample (e.g., 1-5 g).
  - Add a known amount of Riboflavin-13C4,15N2 internal standard solution.
  - Acid Hydrolysis (for total riboflavin): Add 0.1 M HCl and autoclave at 121°C for 30 minutes to release protein-bound flavins. Cool the sample.
  - Enzymatic Hydrolysis (for conversion of FAD and FMN to riboflavin): Adjust the pH of the sample to 4.5 and add a suitable enzyme mixture (e.g., Taka-diastase). Incubate at 37°C for 12-16 hours.
  - Centrifuge the sample to pellet solids.
  - Collect the supernatant and filter through a 0.22 μm filter before LC-MS/MS analysis.
- For Liquid Food Matrices (e.g., milk, juice, beverages):
  - Pipette a known volume of the liquid sample (e.g., 1-10 mL).
  - Add a known amount of Riboflavin-13C4,15N2 internal standard solution.



- Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or a solution of zinc sulfate in methanol.
- Vortex and centrifuge to pellet precipitated proteins.
- Collect the supernatant and filter through a 0.22 μm filter before LC-MS/MS analysis.

#### 3. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient program should be optimized to achieve good separation of riboflavin from other matrix components.
- Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Riboflavin: Monitor the transition of the precursor ion m/z 377.2 to a specific product ion (e.g., m/z 243.2).
  - **Riboflavin-13C4,15N2**: Monitor the transition of the precursor ion m/z 381.2 to a specific product ion (e.g., m/z 247.2).

#### 4. Data Analysis

 Construct a calibration curve using standards of known riboflavin concentrations, each containing a constant amount of the Riboflavin-13C4,15N2 internal standard.



- Plot the ratio of the peak area of the riboflavin to the peak area of the internal standard against the concentration of riboflavin.
- Quantify the amount of riboflavin in the samples by interpolating the peak area ratios from the calibration curve.

Protocol 2: Human Riboflavin Bioavailability Study using Stable Isotopes

This protocol is based on the study design by Dainty et al. (2007).

- 1. Study Design
- A randomized, crossover design is recommended to minimize inter-individual variability.
- Participants receive a test meal containing a known amount of labeled riboflavin (e.g., 13C-labeled riboflavin incorporated into milk).
- On a separate occasion, participants receive a different test meal with another labeled form of riboflavin (e.g., 15N-labeled riboflavin in spinach).
- A known amount of a third labeled riboflavin (e.g., Riboflavin-13C4,15N2) is administered intravenously to determine the plasma volume and clearance rate.
- 2. Sample Collection
- Collect blood samples at timed intervals after the administration of the test meal and intravenous dose.
- Collect urine samples over a 24-hour period.
- 3. Sample Analysis
- Process plasma and urine samples as described in Protocol 1 (using protein precipitation for plasma and direct injection after dilution for urine).
- Analyze the samples using LC-MS/MS to quantify the concentrations of the different riboflavin isotopologues.

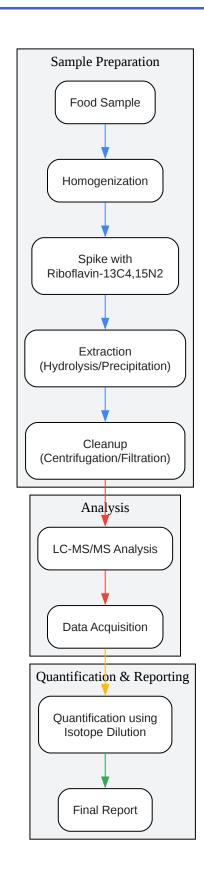


- 4. Bioavailability Calculation
- Urinary Excretion Method: Calculate the percentage of the oral dose excreted in the urine relative to the percentage of the intravenous dose excreted over the same period.
- Plasma Appearance Method: Model the kinetic data of the appearance and clearance of the labeled riboflavin in the plasma to determine the fraction of the oral dose that was absorbed.

### **Visualizations**

Below are diagrams illustrating the experimental workflows described in the protocols.

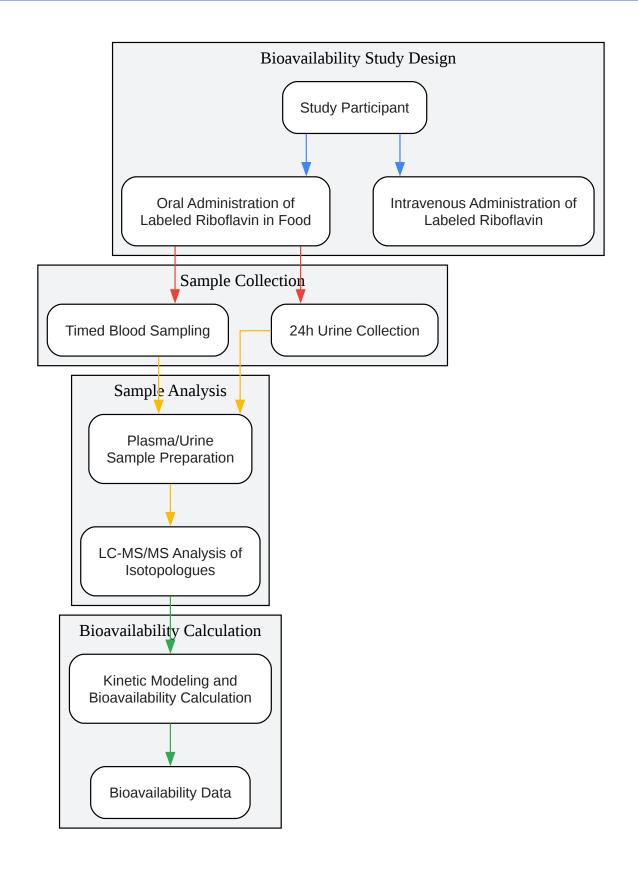




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Caption: General workflow for quantitative analysis of riboflavin in food.





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Caption: Workflow for a human riboflavin bioavailability study.



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### References

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